molecular formula C13H12ClN3O2 B2359067 N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 873886-00-1

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2359067
CAS No.: 873886-00-1
M. Wt: 277.71
InChI Key: PLVILUBVXQCSKJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chloro-methylphenyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with appropriate pyridazine derivatives. One common method includes the condensation of 3-chloro-4-methylaniline with 1-methyl-6-oxopyridazine-3-carboxylic acid under acidic conditions to form the desired carboxamide . The reaction is usually carried out in a solvent such as acetic acid, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article explores the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H11ClN2O2C_{13}H_{11}ClN_2O_2 with a molecular weight of 262.69 g/mol. The compound exhibits a twisted structure due to the dihedral angle between the 6-oxo-1,6-dihydropyridine and the benzene rings, which measures approximately 88.1° .

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes related to neurodegenerative diseases:

  • Acetylcholinesterase (AChE) Inhibition : The compound shows moderate inhibition against human AChE with an IC50_{50} value of 1680 nM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Butyrylcholinesterase (BChE) Inhibition : It also exhibits inhibitory activity against human BChE with an IC50_{50} of 5610 nM, indicating a broader spectrum of cholinesterase inhibition which is beneficial for cognitive enhancement .
  • Fatty Acid Amide Hydrolase (FAAH) : The compound has shown weak inhibition of FAAH with an IC50_{50} of 20,900 nM, which may relate to its effects on endocannabinoid signaling pathways .

Neuroprotective Properties

The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation:

  • Antioxidant Activity : It has been noted to possess antioxidant properties that may help mitigate oxidative damage in neuronal cells.
  • Inhibition of Aβ Aggregation : The compound can inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease pathology, suggesting potential utility in disease modification .

Crystallographic Studies

Crystallographic analysis has revealed that the molecules form chains through hydrogen bonds between NH groups and carbonyl oxygen atoms, contributing to its stability and interactions in biological systems .

Comparative Studies

A comparative analysis with other compounds in similar classes indicates that modifications in the molecular structure can significantly influence biological activity. For instance, compounds with additional electron-withdrawing groups typically exhibit enhanced inhibitory potency against cholinesterases .

Data Summary Table

Biological Activity IC50_{50} (nM) Remarks
Human AChE Inhibition1680Moderate inhibitor; potential for Alzheimer's
Human BChE Inhibition5610Broader cholinergic effects
Human FAAH Inhibition20,900Weak inhibition; relates to endocannabinoids
Aβ Aggregation InhibitionNot quantifiedSuggests potential neuroprotective effects

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(19)11-5-6-12(18)17(2)16-11/h3-7H,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVILUBVXQCSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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